molecular formula C12H18Cl2N2O2 B2411382 4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride CAS No. 2138035-30-8

4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride

Cat. No.: B2411382
CAS No.: 2138035-30-8
M. Wt: 293.19
InChI Key: SADZOACAGSVUPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride involves several steps. One common method includes the reaction of 1-phenylpiperidine-4-carboxylic acid with ammonia to introduce the amino group. The reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to scale up the synthesis .

Chemical Reactions Analysis

4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride has significant potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-amino-1-phenylpiperidine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c13-12(11(15)16)6-8-14(9-7-12)10-4-2-1-3-5-10;;/h1-5H,6-9,13H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADZOACAGSVUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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